(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid
Overview
Description
(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H11BFNO4 and a molecular weight of 214.99 g/mol . This compound is part of the aromatic heterocycles category and is used primarily in research settings . It is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
The primary target of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is widely used in organic synthesis for the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium, a key step in the Suzuki–Miyaura coupling reaction . This reaction is facilitated by the presence of a base and a suitable palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in the field of organic chemistry .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound is typically handled under an inert atmosphere , and the reaction it participates in requires specific temperature conditions . Additionally, the compound must be protected from moisture to prevent hydrolysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid typically involves the reaction of 2-fluoro-6-(2-methoxyethoxy)pyridine with a boronic acid reagent under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous or alcoholic solvent, with the reaction being carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Suzuki-Miyaura coupling reaction, with optimizations for yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction typically yields biaryl compounds, while oxidation reactions produce hydroxylated derivatives .
Scientific Research Applications
(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative used in similar applications.
Phenylboronic acid: Commonly used in organic synthesis and as a reagent in various chemical reactions.
4-Fluorophenylboronic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the fluoro and methoxyethoxy groups enhances its ability to participate in specific reactions and form stable complexes with biological molecules .
Properties
IUPAC Name |
[2-fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO4/c1-14-4-5-15-7-3-2-6(9(12)13)8(10)11-7/h2-3,12-13H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEHUASTXYZYKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCCOC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681693 | |
Record name | [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1253575-61-9 | |
Record name | [2-Fluoro-6-(2-methoxyethoxy)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20681693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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